molecular formula C8H7BrClNO2 B1430159 Methyl 3-(bromomethyl)-4-chloropicolinate CAS No. 1823951-74-1

Methyl 3-(bromomethyl)-4-chloropicolinate

Cat. No. B1430159
M. Wt: 264.5 g/mol
InChI Key: MULIZQKYVXIKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(bromomethyl)-4-chloropicolinate, also known as BMCP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. BMCP is a member of the picolinic acid family and is a halogenated derivative of picolinic acid.

Mechanism Of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-chloropicolinate is not fully understood. However, it is believed that Methyl 3-(bromomethyl)-4-chloropicolinate interacts with cellular proteins and enzymes, leading to changes in cellular processes. Methyl 3-(bromomethyl)-4-chloropicolinate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which plays a role in the regulation of neurotransmitters.

Biochemical And Physiological Effects

Methyl 3-(bromomethyl)-4-chloropicolinate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methyl 3-(bromomethyl)-4-chloropicolinate inhibits the growth of cancer cells and viruses. Methyl 3-(bromomethyl)-4-chloropicolinate has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 3-(bromomethyl)-4-chloropicolinate.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3-(bromomethyl)-4-chloropicolinate in lab experiments is its high yield synthesis method, which makes it cost-effective. Methyl 3-(bromomethyl)-4-chloropicolinate is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of using Methyl 3-(bromomethyl)-4-chloropicolinate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on Methyl 3-(bromomethyl)-4-chloropicolinate. One direction is to further investigate its potential as a building block for the synthesis of biologically active molecules. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to explore the potential of Methyl 3-(bromomethyl)-4-chloropicolinate in the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 3-(bromomethyl)-4-chloropicolinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Methyl 3-(bromomethyl)-4-chloropicolinate can be synthesized through an efficient and cost-effective method and has been studied for its potential as a building block for the synthesis of biologically active molecules. Methyl 3-(bromomethyl)-4-chloropicolinate has various biochemical and physiological effects and has shown promise in the treatment of various diseases. Further research is needed to fully understand the potential of Methyl 3-(bromomethyl)-4-chloropicolinate in scientific research.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-chloropicolinate has been studied for its potential applications in various areas of scientific research. One of the most promising areas of research is its use as a building block for the synthesis of biologically active molecules. Methyl 3-(bromomethyl)-4-chloropicolinate has been used as a precursor for the synthesis of various compounds, including antiviral and anticancer agents.

properties

IUPAC Name

methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)6(10)2-3-11-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULIZQKYVXIKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-4-chloropicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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